molecular formula C11H14O3 B8802452 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol

Cat. No. B8802452
M. Wt: 194.23 g/mol
InChI Key: JDNZZHLJFNDNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)butan-1-ol

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)butan-1-ol

InChI

InChI=1S/C11H14O3/c1-2-3-9(12)8-4-5-10-11(6-8)14-7-13-10/h4-6,9,12H,2-3,7H2,1H3

InChI Key

JDNZZHLJFNDNMX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC2=C(C=C1)OCO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared from 3,4-methylenedioxybenzaldehyde of formula 2 (7.5 g, 50 mmol) by subjecting it to Grignard's reaction with 1-bromopropane by the method described in example 1(i) to give 1-(3,4-methylenedioxyphenyl)-n-butanol of formula 3 (9.4 g, 97%). The secondary alcohol (7.8 g, 40 mmol) was subjected to Vilsmeier reaction with dimethyl formamide-phosphorous oxychloride as described in example 1 (ii) to furnish 2-formyl-1-(3,4-methylenedioxyphenyl)-1-butene (5.0 g, 67%). The resulting aldehyde (2.0 g, 10 mmol) was hydrogenated in presence of Pd/C in methanol to furnish after purification corresponding dihydro derivative (1.0 g, 50%) of formula 5. The dihydro derivative of formula 5 was subjected to Wittig reaction as described in example 1 (iii) followed by saponification to produce 5-(3,4-methylenedioxyphenyl)-4-ethyl-4E-pentenoic acid (0.8 g, 86%) of formula 7. The pentenoic acid (0.75 g, 3.0 mmol) of formula 9 after acid chloride formation with thionyl chloride, and reaction with piperidine was purified by column chromatography on silica gel to give 5-(3,4-methylenedioxyphenyl)-4-ethyl-2E-pentenoic acid piperidine amide of formula 1b (0.8 g, 86%).
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